4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with the addition of a hydrochloride group. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.
Mechanism of Action
Biochemical Pathways
Benzimidazole derivatives have been reported to show activity against various bacterial strains, suggesting that they may affect bacterial metabolic pathways .
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyclic ketones in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a similar structure but without the tetrahydro modification.
1H-Benzimidazole-5-carboxylic acid: A derivative with a carboxylic acid group, offering different chemical properties and applications.
2-Methylbenzimidazole: A methyl-substituted derivative with distinct biological activities.
The uniqueness of this compound lies in its tetrahydro modification, which imparts specific chemical and biological properties that are not present in its analogs.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLWNEUASQXDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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